N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a carboxamide group and a 2,3-dihydro-1,4-benzodioxin moiety. The benzodioxin ring contributes to its electron-rich aromatic system, which may enhance metabolic stability and receptor-binding interactions compared to simpler aryl groups. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is frequently employed in medicinal chemistry due to its versatility in forming hydrogen bonds and modulating physicochemical properties such as solubility and lipophilicity .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-9-7-11(17(2)16-9)14(18)15-10-3-4-12-13(8-10)20-6-5-19-12/h3-4,7-8H,5-6H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWCSGOLYBZPDNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC3=C(C=C2)OCCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide typically involves the reaction of 1,4-benzodioxane-6-amine with various reagents. One common method includes the reaction with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with different alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride as a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzodioxin ring and pyrazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl or aryl halides in the presence of bases like lithium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating potential therapeutic uses in treating inflammatory diseases.
Antimicrobial Activity
This compound has demonstrated antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for some common pathogens are summarized below:
Case Study 1: Anticancer Screening
A recent study evaluated the anticancer potential of this compound against a panel of cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with significant effects noted at concentrations above 10 µM.
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a marked decrease in inflammatory markers such as TNF-alpha and IL-6. This suggests potential for development as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antibacterial activity or enzyme inhibition .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid structure combining a pyrazole carboxamide and a benzodioxin group. Below is a systematic comparison with related molecules from peer-reviewed and patent literature:
Pyrazole-Based Analogs
(Molecules, 2014) describes 11 pyrazole carboximidamide derivatives with varying aryl substituents. Key differences include:
- Substituent Effects : Unlike the target compound’s benzodioxin group, analogs in feature halogenated (e.g., 4-chlorophenyl, 2-bromophenyl) or methoxy-substituted phenyl rings. These substitutions influence lipophilicity (logP) and metabolic stability. For example, chlorophenyl derivatives exhibit higher logP values (~3.5–4.0) compared to the benzodioxin-containing compound, which is predicted to have a logP of ~2.8 due to the oxygen-rich benzodioxin ring .
- In contrast, the carboxamide group in the target compound is neutral, which may reduce off-target binding but improve membrane permeability .
Benzodioxin-Containing Derivatives
and highlight benzodioxin’s role in complex pharmaceutical agents:
- Patent Compound () : The invention in describes a benzodioxin-linked indazole-tetrahydrofuran benzamide. While structurally distinct, the benzodioxin moiety here serves as a conformational stabilizer, improving target engagement (e.g., kinase or protease inhibition). The target compound’s simpler architecture may sacrifice selectivity but reduce synthetic complexity .
- Pyrido-Pyrimidinones (): These molecules pair benzodioxin with piperazine/diazepane rings. Their larger molecular weight (>450 Da) contrasts with the target compound’s compact structure (~315 Da), suggesting differences in bioavailability and blood-brain barrier penetration .
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 403.4 g/mol. The compound features a pyrazole moiety which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 403.4 g/mol |
| InChI | InChI=1S/C18H17N3O6S/c1-20-14-5-4-12(10-13(14)17(22)21(2)18(20)23)28(24,25)19-11-3-6-15-16(9-11)27-8-7-26-15/h3-6,9-10,19H,7-8H2,1-2H3 |
Antidiabetic Potential
Recent studies have highlighted the enzyme inhibitory potential of compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin). For example, derivatives were screened for their ability to inhibit α-glucosidase and acetylcholinesterase enzymes, which are relevant in the treatment of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD). The findings indicate that these compounds exhibit significant inhibitory activity against these enzymes, suggesting potential therapeutic applications in managing these conditions .
Anti-inflammatory Activity
The pyrazole nucleus has been recognized for its anti-inflammatory properties. Various pyrazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Compounds similar to N-(2,3-dihydrobenzodioxin) have demonstrated up to 85% inhibition of TNF-α at specific concentrations . This suggests that modifications to the pyrazole structure can enhance anti-inflammatory effects.
Antimicrobial Properties
The antimicrobial activity of pyrazole derivatives has also been investigated. Compounds containing the pyrazole ring were tested against various bacterial strains including E. coli and S. aureus. Certain derivatives exhibited significant antibacterial activity, indicating their potential use as antimicrobial agents .
Case Studies
- Synthesis and Screening : A series of new sulfonamides incorporating the benzodioxane moiety were synthesized and screened for their biological activity. The results showed that these compounds could effectively inhibit relevant enzymes associated with T2DM and AD .
- Anti-inflammatory Testing : In a study evaluating pyrazole derivatives for anti-inflammatory effects, compounds were tested in vivo for their ability to reduce edema in animal models. Some derivatives showed comparable efficacy to standard anti-inflammatory drugs like indomethacin .
Q & A
What synthetic strategies are commonly employed to prepare N-(2,3-dihydro-1,4-benzodioxin-6-yl) carboxamide derivatives?
Level : Basic
Answer :
The core synthesis involves coupling a 2,3-dihydro-1,4-benzodioxin-6-amine precursor with a carboxylic acid derivative (e.g., acid chlorides or activated esters). For example:
- Step 1 : React 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) under alkaline conditions (pH 9–10, Na₂CO₃) to form the sulfonamide intermediate .
- Step 2 : Further functionalization via N-alkylation/aralkylation using alkyl/aryl halides in DMF with LiH as a base catalyst .
- Characterization : Structures are confirmed via IR (amide C=O stretch ~1650 cm⁻¹), ¹H-NMR (distinct benzodioxin proton signals at δ 4.25–4.22 for methylene groups), and CHN elemental analysis .
How do substituents on the phenyl ring of sulfonamide derivatives affect α-glucosidase inhibitory activity?
Level : Advanced
Answer :
Substituents significantly modulate enzyme affinity. For instance:
- 3,4-Dimethylphenyl (compound 7k) achieves an IC₅₀ of 81.12 µM against α-glucosidase, outperforming 2,3-dimethylphenyl (7g: 95.64 µM) and 2,5-dimethylphenyl (7i: 86.31 µM) .
- Mechanism : Methyl groups enhance hydrophobic interactions with the enzyme’s active site, while bulkier substituents may sterically hinder binding. Molecular docking studies suggest that electron-donating groups improve π-π stacking with aromatic residues in the catalytic pocket .
What spectroscopic techniques are critical for structural elucidation of these compounds?
Level : Basic
Answer :
- IR Spectroscopy : Identifies key functional groups (e.g., amide C=O at ~1650 cm⁻¹, sulfonamide S=O at ~1350–1150 cm⁻¹) .
- ¹H-NMR : Benzodioxin methylene protons resonate as a multiplet at δ 4.25–4.22. Aromatic protons appear as distinct signals (e.g., δ 6.55–6.76 for benzodioxin) .
- CHN Analysis : Validates empirical formulas (e.g., C₂₄H₂₄N₂O₅S for compound 7g) with <0.4% deviation .
How can overlapping NMR signals in N-substituted benzodioxin derivatives be resolved?
Level : Advanced
Answer :
Signal overlap often arises from similar chemical environments (e.g., methylene groups in benzodioxin and alkyl chains):
- Strategies :
What in vitro models are used to evaluate the anti-diabetic potential of these compounds?
Level : Basic
Answer :
- α-Glucosidase Inhibition Assay : Compounds are tested against yeast or rat intestinal α-glucosidase, with IC₅₀ values compared to acarbose (reference IC₅₀: 37.38 µM) .
- Kinetic Studies : Lineweaver-Burk plots determine inhibition type (competitive/non-competitive) .
How can molecular docking guide the optimization of benzodioxin-based enzyme inhibitors?
Level : Advanced
Answer :
- Target Selection : Dock compounds into crystallized α-glucosidase (PDB ID: 2ZE0) or acetylcholinesterase (PDB ID: 4EY7) active sites.
- Key Interactions : Prioritize derivatives with hydrogen bonds to catalytic residues (e.g., Asp214 in α-glucosidase) and hydrophobic contacts with nonpolar pockets.
- Validation : Correlate docking scores (e.g., Glide XP scores) with experimental IC₅₀ values to refine predictive models .
What synthetic challenges arise in scaling up N-alkylation reactions for these derivatives?
Level : Advanced
Answer :
- Side Reactions : Over-alkylation or decomposition under prolonged heating. Mitigate via controlled stoichiometry (1:1.2 amine:alkyl halide) and low-temperature conditions (0–5°C) .
- Yield Optimization : Use polar aprotic solvents (DMF, DMSO) and catalytic LiH to enhance reactivity. Typical yields range from 35% (bulky substituents) to 90% (simple alkyl groups) .
How do structural modifications impact lipophilicity and blood-brain barrier permeability?
Level : Advanced
Answer :
- LogP Calculations : Methyl/ethyl groups increase logP (e.g., compound 7k: logP ~3.2), enhancing BBB penetration. Polar groups (e.g., -OH) reduce logP but improve solubility.
- In Silico Predictors : Tools like SwissADME predict permeability (e.g., BOILED-Egg model) and guide substituent selection for CNS-targeted agents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
